3-(4-Methyl-1,3-thiazol-2-yl)piperidine
Description
Overview of Thiazole (B1198619) and Piperidine (B6355638) Heterocycles in Drug Discovery
Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing heterocycles being present in approximately 75% of FDA-approved small-molecule drugs. globalresearchonline.net Both thiazole and piperidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govresearchgate.net
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous natural and synthetic compounds. nih.gov Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. globalresearchonline.netresearchgate.netnih.govwisdomlib.org The thiazole nucleus is found in notable drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib. globalresearchonline.netnih.gov
The piperidine ring is a six-membered saturated heterocycle that is one of the most common heterocyclic motifs in FDA-approved pharmaceuticals. arizona.edu Its derivatives are utilized in a vast range of therapeutic areas, acting as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netacs.org The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets.
Significance of the Methyl-Thiazole Subunit in Pharmaceutical Scaffolds
The 4-methyl-thiazole subunit is not merely a passive component; it actively contributes to the molecular interactions of the parent compound. The methyl group can influence the electronic properties and steric profile of the thiazole ring, which in turn can modulate binding affinity to biological targets. pharmaguideline.com In some contexts, the 4-methyl-thiazole moiety is used in the synthesis of pharmaceuticals, dyes, and fungicides. guidechem.com It can serve as a crucial building block in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drugs. chemimpex.com For instance, condensation reactions involving 2-methylthiazole (B1294427) with aromatic aldehydes are used to generate more complex heterocyclic systems. pharmaguideline.com
Role of the Piperidine Moiety as a Core Structure in Biologically Active Compounds
The piperidine moiety is a cornerstone in the design of numerous therapeutic agents. arizona.edu It is recognized as an important pharmacophore and a privileged scaffold in drug discovery, particularly for developing anticancer agents. nih.gov Its structural properties allow for the synthesis of derivatives with diverse biological activities, including but not limited to CNS modulators, anticoagulants, and antihistamines. arizona.edu The piperidine scaffold is a key feature in over 70 commercially available drugs, highlighting its versatility and importance in medicinal chemistry. arizona.edu
Contextualizing 3-(4-Methyl-1,3-thiazol-2-yl)piperidine within Known Heterocyclic Systems
The compound this compound belongs to the broad class of nitrogen- and sulfur-containing heterocyclic compounds. openmedicinalchemistryjournal.com Specifically, it is a hybrid molecule that incorporates both a five-membered aromatic thiazole ring and a six-membered saturated piperidine ring. acs.orgmdpi.com The linkage of these two distinct heterocyclic systems creates a novel chemical entity with the potential for unique pharmacological properties. The development of such hybrid molecules is a common strategy in medicinal chemistry to explore new chemical space and to design compounds with improved or novel mechanisms of action. mdpi.com Research into molecules containing both thiazole and piperazine (B1678402) (a related six-membered heterocycle) has shown promise, with some derivatives exhibiting potent antiplasmodial activity. nih.gov
Research Significance and Objectives for the Compound Class
The primary research significance of the this compound class of compounds lies in the potential synergistic or additive effects of combining the well-documented biological activities of thiazoles and piperidines. The objective of synthesizing and studying such compounds is to develop new therapeutic agents with enhanced potency, selectivity, or novel pharmacological profiles. globalresearchonline.net Given the wide range of activities associated with its constituent parts, research on this compound class could be directed towards areas such as oncology, infectious diseases, and neurology. nih.govresearchgate.netnih.gov The exploration of structure-activity relationships (SAR) within this class of compounds is a key objective to optimize their therapeutic potential. nih.gov
Interactive Data Tables
Table 1: Biological Activities of Thiazole Derivatives
| Biological Activity | Examples of Thiazole-Containing Compounds | Reference |
| Anticancer | Dasatinib, Dabrafenib, Tiazofurin | globalresearchonline.netnih.govnih.gov |
| Antimicrobial | Sulfathiazole, Ceftizoxime | nih.govbohrium.com |
| Antiviral | Ritonavir | globalresearchonline.netnih.gov |
| Antifungal | Ravuconazole, Abafungin | globalresearchonline.netnih.gov |
| Anti-inflammatory | Meloxicam, Fanetizole | globalresearchonline.net |
| Anticonvulsant | Riluzole | nih.gov |
Table 2: Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Reference |
| Antipsychotic | Haloperidol | nih.gov |
| Analgesic | Fentanyl | arizona.edu |
| Antihistamine | Loratadine | arizona.edu |
| Anticancer | Various agents targeting different receptors | nih.gov |
| CNS Modulation | Methylphenidate | arizona.edu |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJMCEZSRFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933683-00-2 | |
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 3-(4-Methyl-1,3-thiazol-2-yl)piperidine Skeleton
A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The most apparent disconnection is at the carbon-carbon bond linking the piperidine (B6355638) and thiazole (B1198619) rings. This leads to two primary synthons: a piperidine unit functionalized at the 3-position and a 2-substituted-4-methylthiazole.
A common synthetic strategy would involve the coupling of a 2-halo-4-methylthiazole with a suitable organometallic piperidine derivative or the reaction of a 2-lithiated thiazole with a piperidine electrophile. Alternatively, the thiazole ring can be constructed onto a pre-existing piperidine precursor that already contains the necessary functional groups. For instance, a piperidine-3-carbothioamide (B15301108) could be reacted with an α-haloketone to form the thiazole ring directly onto the piperidine scaffold, a strategy that aligns with the principles of Hantzsch thiazole synthesis.
Classical and Contemporary Approaches to Piperidine Ring Synthesis
The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods. beilstein-journals.org
Cycloaddition reactions offer a powerful and stereocontrolled method for constructing the six-membered piperidine ring. These reactions can be broadly categorized based on the fragments being joined.
[4+2] Cycloadditions: Aza-Diels-Alder reactions, involving the use of imines as dienophiles or 2-azadienes, are a common approach. dtic.mil For example, the reaction of a 2-aza-1,3-butadiene with an alkene like styrene (B11656) can be catalyzed by ferric chloride to yield a tetrahydropyridine (B1245486), which can be subsequently reduced to the corresponding piperidine. dtic.mil Chiral boron reagents have been used to mediate asymmetric aza-Diels-Alder reactions, providing enantioselective routes to piperidine derivatives. dtic.mil
[3+3] Cycloadditions: These formal cycloadditions are typically stepwise processes between two three-atom fragments. rsc.orgrsc.org One such strategy involves the reaction of an aziridine (B145994) with a trimethylenemethane (TMM) precursor catalyzed by palladium, which can furnish a piperidine ring. rsc.org Another approach is a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure to form the piperidine structure. rsc.org
Dipolar Cycloadditions: The intramolecular cycloaddition of N-alkenylnitrones is a well-established method for synthesizing substituted piperidines and related indolizidine alkaloids. iupac.org This approach allows for high stereocontrol based on the geometry of the starting nitrone. iupac.org
Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. researchgate.net This method can be applied in both intermolecular and intramolecular fashions.
Intramolecular reductive amination of aminoaldehydes, aminoketones, or related precursors is a direct route to the piperidine nucleus. nih.gov For example, the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) is an efficient method for preparing piperidines. nih.gov Similarly, the reaction of carbohydrates can lead to polyhydroxy piperidines, also known as iminosugars. researchgate.net
Intermolecular reductive amination involves the reaction of a primary or secondary amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ. researchgate.netnih.gov A variety of reducing agents can be employed, each with its own advantages and limitations. researchgate.nettandfonline.com Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com
Table 1: Comparison of Selected Reducing Agents in Reductive Amination for Piperidine Synthesis
| Reducing Agent | Typical Substrates | Advantages | Considerations | Reference |
|---|---|---|---|---|
| H₂/Pd/C | Imines, Enamines | Clean, high yield, catalytic | Requires specialized hydrogenation equipment, may reduce other functional groups | researchgate.net |
| Sodium Borohydride (NaBH₄) | Imines (often pre-formed) | Inexpensive, easy to handle | Can reduce aldehydes/ketones, pH sensitive | researchgate.net |
| Sodium Cyanoborohydride (NaCNBH₃) | Iminium ions (in situ) | Reduces iminium ions faster than ketones/aldehydes, effective at neutral pH | Highly toxic (cyanide release at low pH) | tandfonline.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines | Mild, non-toxic, effective for a wide range of substrates | Moisture sensitive, relatively expensive | researchgate.net |
| Borane-Pyridine (BAP) | Aldehydes + Secondary Amines (e.g., Piperidines) | Less toxic than NaCNBH₃, avoids nitrile impurity formation, good for secondary amines | Can reduce aldehydes as a side reaction | tandfonline.com |
Diverse Synthetic Routes to the 4-Methyl-1,3-thiazole Moiety
The 4-methyl-1,3-thiazole ring is a key component of the target structure. Its synthesis can be achieved through several established cyclization strategies. wikipedia.org
The Hantzsch thiazole synthesis is a classic and highly versatile method for creating the thiazole ring, first described in 1887. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.org For the synthesis of a 4-methylthiazole (B1212942) derivative, chloroacetone (B47974) is a common α-haloketone starting material. orgsyn.org
The reaction of chloroacetone with thiourea (B124793), for example, yields 2-amino-4-methylthiazole. orgsyn.org The mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This method has been widely adapted. For instance, N-monosubstituted thioamides can be cyclized with α-halocarbonyl compounds to produce thiazolium salts. tandfonline.com Modifications using different catalysts or reaction conditions, such as solvent-free synthesis, have been developed to improve efficiency and environmental friendliness. organic-chemistry.org
Table 2: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide Source | Product | Reference |
|---|---|---|---|
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | orgsyn.org |
| α-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | organic-chemistry.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Substituted Benzaldehydes | Substituted Hantzsch Thiazole Derivatives | researchgate.net |
| ω-Bromoacetophenone | Substituted Thioamide | 2,4-Disubstituted Thiazole | nih.gov |
Beyond the Hantzsch synthesis, other condensation reactions provide access to the thiazole core. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole. wikipedia.org
Another significant route involves the condensation of starting materials that build the ring in a different sequence. For example, the reaction of 3-acetylpropanol with thiourea under acidic conditions is a step in the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole, demonstrating the construction of the thiazole ring from non-halogenated precursors. google.com Furthermore, various condensation reactions can be used to synthesize benzothiazoles, and the underlying principles can be adapted for thiazole synthesis. nih.govmdpi.com For instance, the reaction of thiosemicarbazones with α-halogenated ketones is a common method for producing substituted thiazoles. tandfonline.com
Coupling Strategies for Thiazole-Piperidine Linkage
The formation of the bond between the thiazole and piperidine rings is a critical step in the synthesis of this compound. Various coupling strategies can be employed to achieve this linkage, often involving the reaction of a pre-functionalized thiazole with a piperidine derivative or vice versa.
One common approach is the Hantzsch thiazole synthesis, which can be adapted to incorporate a piperidine moiety. This method typically involves the reaction of a thiourea or thioamide derivative of piperidine with an α-haloketone. For instance, a piperidine-containing thiourea can be cyclized with 3-chloro-2-butanone (B129570) to form the 4-methylthiazole ring directly attached to the piperidine nitrogen.
Another strategy involves nucleophilic substitution reactions. A piperidine derivative can act as a nucleophile, displacing a leaving group on the thiazole ring. For example, piperazine (B1678402) has been successfully used to displace a chloro group from a 4-chloromethyl thiazole, a reaction that can be adapted for piperidine. nih.gov
Metal-catalyzed cross-coupling reactions are also powerful tools for forming the thiazole-piperidine bond. Reactions such as the Suzuki-Miyaura coupling can be utilized, where a boronic acid or ester derivative of one ring is coupled with a halide or triflate derivative of the other in the presence of a palladium catalyst. mdpi.com Similarly, palladium-catalyzed amination reactions can forge the C-N bond between the two heterocyclic systems.
The table below summarizes some of the key coupling strategies.
| Coupling Strategy | Reactants | Key Features |
| Hantzsch Thiazole Synthesis | Piperidine-derived thioamide/thiourea + α-haloketone | Forms the thiazole ring directly with the piperidine attached. |
| Nucleophilic Substitution | Piperidine + Halogenated thiazole | A straightforward method for creating a C-N bond. nih.gov |
| Suzuki-Miyaura Coupling | Thiazole boronic acid/ester + Halogenated piperidine (or vice versa) | Versatile for C-C bond formation between the rings. mdpi.com |
| Buchwald-Hartwig Amination | Thiazole halide + Piperidine (or vice versa) | Effective for C-N bond formation. |
Derivatization Strategies for Analogues of this compound
The generation of analogues of this compound is crucial for exploring its structure-activity relationships. Derivatization can be achieved by modifying the piperidine nitrogen, functionalizing the piperidine ring carbons, or varying the substituents on the thiazole ring.
The secondary amine of the piperidine ring is a prime site for modification. A variety of functional groups can be introduced through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly alter the compound's physicochemical properties.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce a range of alkyl groups.
N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides, which can serve as important pharmacophores. nih.gov
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of various aryl and heteroaryl groups.
A study on piperazine-tethered thiazoles demonstrated the acylation of the piperazine nitrogen with a diverse set of carboxylic acids, a strategy directly applicable to the piperidine nitrogen of the title compound. nih.gov
Introducing substituents onto the carbon framework of the piperidine ring offers another avenue for creating analogues. researchgate.net This can be more challenging but provides access to a wider range of structural diversity.
C-H Functionalization: Direct, metal-catalyzed C-H functionalization is an emerging and powerful tool. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used to introduce functional groups at specific positions on the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and nitrogen-protecting group. nih.gov
Functionalization of Pre-existing Rings: Another approach is to start with a pre-functionalized piperidine ring, such as a piperidine carboxylic acid, and then build the thiazole ring onto it. researchgate.netmdpi.com This allows for the introduction of substituents at defined positions.
The table below outlines some methods for piperidine ring functionalization.
| Position | Method | Description |
| C2 | Rhodium-catalyzed C-H insertion | Can be achieved with specific dirhodium catalysts and N-protecting groups like Boc or Bs. nih.gov |
| C3 | Indirect methods (e.g., cyclopropanation) | Direct C-H functionalization is difficult; indirect routes are often necessary. nih.gov |
| C4 | Rhodium-catalyzed C-H insertion | Can be achieved with specific dirhodium catalysts and N-α-oxoarylacetyl protecting groups. nih.gov |
Modifying the substituents on the thiazole ring can also lead to novel analogues. While the parent compound has a methyl group at the 4-position, this can be varied. Furthermore, substituents can be introduced at the 5-position.
Varying the α-haloketone in Hantzsch Synthesis: Using different α-haloketones in the Hantzsch synthesis allows for the introduction of various groups at the 4- and 5-positions of the thiazole ring.
Post-synthetic Modification: Halogenation of the thiazole ring, followed by cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), can introduce a wide array of aryl, alkynyl, and vinyl substituents. A study on 2-aminothiazole (B372263) derivatives demonstrated the introduction of various aryl groups at the 4-position. researchgate.net
Stereoselective Synthesis Approaches
As this compound contains a chiral center at the C3 position of the piperidine ring, methods for its stereoselective synthesis are of significant interest.
One approach involves the use of chiral starting materials. For example, starting with an enantiomerically pure piperidine derivative, such as (R)- or (S)-nipecotic acid (piperidine-3-carboxylic acid), would allow for the synthesis of the corresponding enantiomer of the final compound. mdpi.com
Asymmetric catalysis can also be employed. For instance, the stereoselective reduction of a corresponding tetrahydropyridine precursor using a chiral catalyst can yield an enantiomerically enriched piperidine ring. mdpi.com Furthermore, rhodium-catalyzed asymmetric C-H functionalization has been shown to produce stereochemically defined substituted piperidines. nih.gov Another example is the stereoselective synthesis of trans-β-lactams substituted with a pyrazolo[5,1-b]thiazole moiety, which highlights the potential for controlling stereochemistry in complex heterocyclic systems. 210.212.36
Multicomponent Reactions (MCRs) in Thiazole and Piperidine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like thiazole and piperidine derivatives in a single step. mdpi.comresearchgate.netnih.gov
The Hantzsch thiazole synthesis is a classic example of a three-component reaction when starting from an aldehyde, a thiourea, and an α-haloketone. This can be adapted for the synthesis of the target scaffold. More contemporary MCRs have also been developed for the synthesis of highly substituted thiazoles and piperidines.
For instance, a one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has been reported, where a piperidine solution was used as a catalyst. nih.gov Another study describes a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, showcasing the use of enzymes to promote these complex transformations under mild conditions. nih.gov While not directly reporting the synthesis of this compound, these MCR methodologies could be adapted for its construction or the synthesis of its analogues. For example, a multicomponent reaction involving a piperidine-containing reactant, a source for the thiazole ring, and other components could potentially assemble the core structure in a highly efficient manner.
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-(4-Methyl-1,3-thiazol-2-yl)piperidine. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the thiazole (B1198619) ring, and the methyl group. The piperidine protons typically appear as a series of complex multiplets in the δ 1.5-3.5 ppm range. chemicalbook.com The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The proton at the 3-position of the piperidine ring, being adjacent to the thiazole substituent, would be shifted downfield. The lone proton on the thiazole ring (at the 5-position) is anticipated to appear as a singlet around δ 6.5-7.0 ppm, while the methyl group protons would present as a sharp singlet near δ 2.4 ppm. researchgate.net
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the piperidine ring typically resonate between δ 20-55 ppm. The methyl carbon is expected around δ 15-20 ppm. The carbons of the thiazole ring are significantly deshielded, with the C2 carbon (bearing the piperidine substituent) appearing furthest downfield (potentially >160 ppm), followed by the C4 and C5 carbons. nih.gov Two-dimensional NMR techniques like HMQC and HMBC are invaluable for unambiguously assigning these resonances by correlating proton and carbon signals. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
|---|---|---|
| Piperidine CH₂ (positions 4, 5) | 1.5 - 1.9 | 24 - 27 |
| Piperidine CH₂ (position 6) | 2.6 - 3.1 | ~46 |
| Piperidine CH₂ (position 2) | 2.8 - 3.4 | ~50 |
| Piperidine CH (position 3) | 3.0 - 3.5 | ~40 |
| Piperidine NH | Broad, variable | - |
| Thiazole CH (position 5) | 6.7 - 7.0 | 110 - 115 |
| Thiazole C (position 4) | - | 145 - 150 |
| Thiazole C (position 2) | - | 165 - 170 |
Note: These are estimated values based on data for piperidine, thiazole derivatives, and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the compound's exact molecular weight and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₉H₁₄N₂S), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The predicted monoisotopic mass is 182.08777 Da. uni.lu Under typical electron ionization (EI) or electrospray ionization (ESI), the molecule would exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 182 or 183, respectively. uni.lu
The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: The C-C bond adjacent to the piperidine nitrogen is a common site of cleavage in amines, leading to the loss of radicals and the formation of stable iminium ions. libretexts.org
Piperidine Ring Opening: The piperidine ring can undergo cleavage, particularly losing the substituent at the 3-position. wvu.edu
Thiazole Ring Fragmentation: The thiazole ring itself can break apart, although it is relatively stable. Common losses might include the methyl group or cleavage of the C-S or C-N bonds. raco.catsapub.org
Predicted MS Adducts and Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.09505 | 139.1 |
| [M+Na]⁺ | 205.07699 | 146.1 |
| [M-H]⁻ | 181.08049 | 141.5 |
| [M]⁺ | 182.08722 | 135.0 |
Data sourced from predictive models. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.
C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching from the thiazole ring may be observed just above 3000 cm⁻¹. researchgate.net
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. scielo.org.za20.198.91
C-N Stretch: The C-N stretching of the amine will appear in the 1000-1250 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The thiazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. Thiazole and its derivatives typically exhibit absorption maxima (λmax) in the UV region, often between 230 and 270 nm, corresponding to π→π* transitions. scielo.org.zaresearchgate.net The substitution pattern and solvent can influence the exact position and intensity of these absorption bands.
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation Analysis
Such an analysis would be expected to confirm:
The piperidine ring adopts a stable chair conformation. nih.govnih.gov
The 4-methyl-1,3-thiazol-2-yl substituent preferentially occupies the equatorial position on the piperidine ring to minimize steric hindrance.
The relative orientation of the thiazole plane with respect to the piperidine ring.
The presence and nature of intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the crystal packing. elsevierpure.commdpi.com
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity
The compound this compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. This technique is essential for distinguishing between enantiomers and determining the enantiomeric purity of a sample. Each enantiomer would produce a unique ECD spectrum that is a mirror image of the other, allowing for the determination of the absolute configuration when compared with theoretical calculations. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of a molecule. nih.govresearchgate.netresearchgate.net Such studies provide insights into the fundamental properties of a compound at the atomic level.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net The different colors on an MEP map represent varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack).
For related heterocyclic compounds, MEP analysis has identified the nitrogen and sulfur atoms as potential centers for interaction. researchgate.netresearchgate.net An MEP map for 3-(4-Methyl-1,3-thiazol-2-yl)piperidine would similarly highlight the reactive sites on the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, which is crucial for understanding its conformational flexibility and how it interacts with biological targets. nih.govnih.govnih.gov These simulations can reveal the stability of a ligand within a protein's binding site and the key interactions that maintain the complex. nih.gov Studies on similar piperidine-based compounds have utilized MD simulations to confirm the stability of docking poses and analyze the interactions with specific amino acid residues. nih.gov
Molecular Docking Simulations for Putative Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.orgresearchgate.net It is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level.
Target Protein Identification and Binding Affinity Prediction
The first step in a docking study is to identify a relevant biological target. For compounds containing a piperidine (B6355638) or thiazole (B1198619) scaffold, a wide range of protein targets have been investigated, including enzymes and receptors involved in various diseases. nih.govimpactfactor.orgijper.org Docking simulations then predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the target. For numerous thiazole derivatives, docking studies have successfully predicted their binding affinities to various proteins. nih.govimpactfactor.org
Hypothetical Data Table for Binding Affinity Prediction: No target-specific docking studies are available for this compound. The table below is for illustrative purposes only.
| Target Protein | Hypothetical Binding Affinity (kcal/mol) |
|---|---|
| Protein A | Data not available |
| Protein B | Data not available |
| Protein C | Data not available |
Pharmacophore Modeling based on Docking Poses
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must have to interact with a specific biological target. Based on the poses obtained from molecular docking, a pharmacophore model can be developed. researchgate.net This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Such models for related thiazole-containing compounds have been used to guide the design of new, more potent derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. Similarly, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the 3D properties of a molecule with its biological activity.
While specific QSAR and CoMFA studies for a series of analogs of this compound are not readily found, a hypothetical study would involve the synthesis of a library of derivatives. Variations would typically be introduced at several positions, such as:
Substitution on the piperidine ring.
Modification of the methyl group on the thiazole ring.
Introduction of different substituents on the thiazole ring.
The biological activity of these synthesized compounds would be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a QSAR model.
A CoMFA analysis would involve aligning the series of molecules and calculating their steric and electrostatic fields. The resulting data would be used to generate a 3D contour map, highlighting regions where modifications to the molecular structure could enhance or diminish biological activity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization (Excluding Toxicity Data)
In silico ADMET prediction uses computational models to estimate the pharmacokinetic properties of a compound, thereby allowing for early-stage identification of potential liabilities and optimization of the molecular structure. For this compound, a standard in silico ADMET assessment would likely predict a range of physicochemical and pharmacokinetic parameters.
Predicted Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~182.29 g/mol | Low molecular weight, which is generally favorable for oral absorption. |
| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a good balance between solubility and permeability for membrane passage. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The piperidine nitrogen can act as a hydrogen bond donor, contributing to interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The thiazole nitrogen and sulfur can act as hydrogen bond acceptors. |
| Aqueous Solubility | Moderately to highly soluble | Favorable for formulation and dissolution in the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to high | Indicates good potential for intestinal absorption. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| P-glycoprotein (P-gp) Substrate | Likely no | If not a substrate for P-gp, the compound is less likely to be subject to efflux from cells, which can improve bioavailability and CNS penetration. |
| Cytochrome P450 (CYP) Inhibition | Variable | Prediction of inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) would be necessary to assess the potential for drug-drug interactions. The thiazole moiety can sometimes be a liability for CYP inhibition. |
Structure Activity Relationship Sar Investigations
Impact of Piperidine (B6355638) Ring Conformation on Biological Activity
The conformation of the piperidine ring is a crucial determinant of the biological activity of 3-(4-methyl-1,3-thiazol-2-yl)piperidine and its analogs. The piperidine ring typically adopts a chair conformation, which positions the substituent at the 3-position in either an axial or equatorial orientation. The energetic preference for one conformation over the other can be subtle and is influenced by both intramolecular and intermolecular factors.
Studies on similar heterocyclic alcohols containing a piperidine unit have shown that non-classical orbital interactions between the piperidine ring's nitrogen atom and an axial substituent's heteroatom can stabilize the axial conformation. jlu.edu.cn However, this stabilization can be weakened or eliminated if bulky substituents are present on the piperidine ring (e.g., at the C2 and C6 positions) or in polar solvents. jlu.edu.cn This suggests that the orientation of the 4-methyl-1,3-thiazole group relative to the piperidine ring is flexible and can be influenced by the biological environment of the target protein. The ability of the substituent to adopt the optimal conformation for binding is therefore critical. For instance, in related piperazine (B1678402) systems, which are often used as bioisosteres for piperidine, ring and N-substituents can modulate the conformational preference between chair, boat, and twist-boat forms. blumberginstitute.org This conformational flexibility is vital for aligning the key pharmacophoric elements with the binding site of a biological target.
Influence of Substituents on the Thiazole (B1198619) Ring on Biological Activity
The thiazole ring is a key component of the scaffold, and its substitution pattern significantly modulates biological activity. The thiazole ring itself is an important heterocycle in medicinal chemistry due to its aromaticity and ability to engage in various non-covalent interactions. nih.gov The reactivity of the thiazole ring guides substitution strategies; electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr
SAR studies on related thiazole-containing compounds provide a framework for understanding the potential impact of substituents. For example, in a series of antimicrobial thiazoles, substituents on an attached phenyl ring demonstrated a clear influence on activity. Electron-withdrawing groups, such as 4-nitro and 2,4-dichloro, were favorable for activity against MRSA, whereas a 4-methyl group enhanced activity against E. coli. mdpi.comnih.gov A 4-methoxy substitution proved beneficial against both strains. mdpi.com In another study on thiazole derivatives, the presence of a methyl group on the phenyl ring was found to increase cytotoxic activity. nih.gov These findings highlight that both the electronic properties and the position of substituents are critical. The 4-methyl group on the core scaffold of this compound is thus likely a key feature for hydrophobic interactions or for tuning the electronic nature of the thiazole ring.
The table below summarizes the effects of various substituents on the biological activity of analogous thiazole-containing compounds.
| Parent Scaffold | Substituent & Position | Observed Effect | Reference(s) |
| Phenyl-Thiazole | 4-Nitro-phenyl | Increased activity vs. MRSA | mdpi.comnih.gov |
| Phenyl-Thiazole | 2,4-Dichloro-phenyl | Increased activity vs. MRSA | mdpi.comnih.gov |
| Phenyl-Thiazole | 4-Methyl-phenyl | Increased activity vs. E. coli | mdpi.comnih.gov |
| Phenyl-Thiazole | 4-Methoxy-phenyl | Increased activity vs. MRSA & E. coli | mdpi.com |
| Phenyl-Thiazole | 4-Methyl-phenyl | Increased cytotoxic activity | nih.gov |
| Thiazole-propanoic acid | Bromo-thiophene | Promising antibacterial activity | researchgate.net |
Stereochemical Effects on Biological Activity and Target Engagement
Stereochemistry plays a pivotal role in the interaction of chiral drugs with their biological targets. researchgate.net The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. This gives rise to two enantiomers, (R)-3-(4-methyl-1,3-thiazol-2-yl)piperidine and (S)-3-(4-methyl-1,3-thiazol-2-yl)piperidine. It is highly probable that these enantiomers exhibit different biological activities, potencies, and even target selectivities due to the three-dimensional nature of drug-receptor interactions.
While specific studies differentiating the activity of the (R) and (S) enantiomers of this exact compound are not detailed in the reviewed literature, the principle of stereospecificity is well-established. For instance, the stereospecific synthesis of related thiazolidinones and thiazoles derived from t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones underscores the importance of controlling stereochemistry during synthesis to obtain biologically active molecules. nih.gov In a series of piperidinyl thiazole isoxazolines developed as fatty acid amide hydrolase (FAAH) inhibitors, the binding affinity was sensitive to the substitution pattern, which indirectly relates to the spatial arrangement of the molecule. nih.gov Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Therefore, the evaluation of the individual enantiomers of this compound is an essential step in its development as a therapeutic agent.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug properties such as potency, selectivity, and pharmacokinetics. nih.gov This involves substituting a part of the molecule with another group that has similar physical or chemical properties. For the this compound scaffold, both the piperidine and thiazole rings are candidates for bioisosteric replacement.
Piperidine Ring Replacements: The piperidine ring is frequently replaced with other cyclic amines to modulate basicity, polarity, and metabolic stability. cambridgemedchemconsulting.com Common bioisosteres for piperidine include morpholine (B109124) and piperazine. More recently, spirocyclic systems like 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been explored as conformationally restricted piperidine mimics. cambridgemedchemconsulting.comresearchgate.net These replacements can alter physicochemical properties significantly. For example, replacing a piperidine ring with azaspiro[3.3]heptane analogs can reduce lipophilicity (logD) while maintaining similar basicity (pKa). researchgate.net
The table below compares the physicochemical properties of piperidine and its bioisosteres.
| Ring System | pKa | logD (pH 7.4) | Aqueous Solubility (µM) | Reference |
| Piperidine (in model compound 57) | 11.2 | 1.6 | 136 | researchgate.net |
| 2-Azaspiro[3.3]heptane (in model compound 58) | 11.0 | 1.2 | 12 | researchgate.net |
| 1-Azaspiro[3.3]heptane (in model compound 59) | 11.1 | 1.0 | 13 | researchgate.net |
Thiazole Ring Replacements: The thiazole ring can be replaced by other five- or six-membered heterocyclic rings to explore different interaction patterns with the target protein. The choice of heterocycle can influence hydrogen bonding capacity, aromatic interactions, and metabolic stability. In some drug discovery programs, a thiazole ring has been successfully used as a bioisostere for a phenyl ring, indicating the interchangeability of various aromatic systems to optimize activity. nih.gov
Linker Optimizations and Spacing Considerations between Heterocycles
The direct connection between the piperidine C3 and thiazole C2 positions creates a relatively rigid structure. Optimizing the spacing and flexibility between these two heterocyclic rings can be a valuable strategy to improve biological activity by allowing for better conformational adaptation to the binding site. This can be achieved by introducing a linker between the two rings.
One study on thiazole aminoguanidines found that inserting a rotatable bond between the C2 position of the thiazole and a hydrophobic group increased molecular flexibility and led to new analogs with potent antibacterial activity. rsc.org This highlights that even subtle changes in the linker can have profound effects. In other examples, different types of linkers have been used to connect piperidine and thiazole-containing moieties. A benzylpiperidine linker was employed in the design of acetylcholinesterase inhibitors, while an amino linker was used in a series of propanoic acid derivatives. researchgate.netacs.org The nature, length, and rigidity of the linker are critical parameters that must be optimized to maintain the appropriate spatial orientation of the two heterocyclic pharmacophores for effective target engagement.
The table below illustrates different linker strategies used in analogous systems.
| Piperidine Analog | Linker | Thiazole-Containing Moiety | Application/Target | Reference |
| Benzylpiperidine | Direct Link | Diarylthiazole | Acetylcholinesterase Inhibitor | acs.org |
| Phenylaminopropanoic acid | -NH- | Thiazole | Antimicrobial | researchgate.net |
| Thiazole aminoguanidine | Rotatable bond | Hydrophobic group | Antibacterial (UPPS/UPPP) | rsc.org |
Exploration of Pharmacophore Features Essential for Biological Activity
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.comnih.gov Based on the SAR data from analogous compounds, a hypothetical pharmacophore model for the this compound scaffold can be proposed.
The key features likely include:
A positive ionizable feature: The basic nitrogen atom of the piperidine ring, which would be protonated at physiological pH, can form a crucial ionic interaction or a strong hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target's binding site.
A hydrophobic/aromatic feature: The thiazole ring provides a hydrophobic surface that can engage in van der Waals or aromatic (π-π or cation-π) interactions with nonpolar or aromatic residues of the target.
A hydrogen bond acceptor: The nitrogen atom within the thiazole ring (at position 3) can act as a hydrogen bond acceptor. nih.gov
A hydrogen bond donor: The N-H group of the piperidine ring is a potential hydrogen bond donor.
A hydrophobic pocket: The 4-methyl group on the thiazole ring likely occupies a small hydrophobic pocket within the binding site, contributing to affinity.
Molecular docking studies on similar thiazole-piperazine derivatives designed as multi-target agents for Alzheimer's disease revealed that the compounds' key features, including the thiazole and a basic amine, made critical interactions within the active site of acetylcholinesterase. nih.gov Such computational approaches, combined with experimental SAR data, are invaluable for refining the pharmacophore model and guiding the design of more potent and selective analogs.
Pre Clinical Biological Activity and Mechanistic Studies
Cell-Based Assays for Cellular Response and Pathway Modulation
Antimicrobial Efficacy Investigations (Bacterial and Fungal Strains)
Derivatives of the thiazole (B1198619) and piperidine (B6355638) scaffolds have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens.
A series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were synthesized and evaluated for their antimicrobial properties. epa.gov Several of these compounds exhibited promising antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL. epa.gov Specifically, compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 2-position of the thiazole ring showed good activity against A. niger. epa.gov Additionally, certain derivatives displayed antibacterial activity against Staphylococcus albus. epa.gov
In another study, new hetaryl- and alkylidenerhodanine derivatives were prepared, and their antifungal activity was assessed against ten fungal strains. nih.gov One compound, which featured a thiazolidine (B150603) ring and a methyl substituent, demonstrated broad-spectrum activity, with a particularly high potency against Saccharomyces cerevisiae (MIC of 3.9 μg/mL). nih.govresearchgate.net This compound exhibited fungicidal rather than fungistatic activity. nih.gov
Furthermore, the synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives revealed that some of these compounds possess fungicidal properties. mdpi.com Two compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone, were particularly effective. mdpi.com Notably, certain compounds in this series were more fungicidal against Pythium aphanidermatum than other tested fungi. mdpi.com
The antimicrobial potential of 1,3-thiazole derivatives was further highlighted in a study where newly synthesized compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger. nih.gov Benzo[d]thiazole derivatives, in particular, showed significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL. nih.gov
Piperazine (B1678402) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have also been investigated. These compounds showed significant antibacterial activity, especially against Gram-negative strains like E. coli, when compared to Gram-positive bacteria. mdpi.com
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Test Organism | Activity | Reference |
|---|---|---|---|
| 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives | Aspergillus niger | MIC: 31.25-62.5 µg/mL | epa.gov |
| Hetaryl- and alkylidenerhodanine derivatives | Saccharomyces cerevisiae | MIC: 3.9 µg/mL | nih.govresearchgate.net |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Pythium aphanidermatum | Fungicidal | mdpi.com |
| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Active at 50-75 µg/mL | nih.gov |
| Piperazine-1,3,4-thiadiazole conjugates | E. coli | Significant antibacterial activity | mdpi.com |
Antiviral Activity Evaluation
The investigation of thiazole-containing compounds has extended to their potential as antiviral agents. A series of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives were synthesized and screened for their ability to inhibit the reproduction of Orthopoxviruses, using vaccinia virus (VV) as a model. nih.gov Several thiazole derivatives with a substituted benzene (B151609) ring were found to inhibit VV reproduction with IC50 values in the micromolar range (2.4–3.7 µM), though they also exhibited moderate cytotoxicity. nih.gov
In a different study, derivatives of 1,3,4-thiadiazole were tested for their antiviral activity against several viruses, including herpes simplex virus-1, Sindbis virus, and Coxsackie virus B4. nih.gov Certain derivatives showed activity at a concentration of 16 μg/mL, with the highest potency observed against the Sindbis virus. nih.gov
Furthermore, nitazoxanide, a thiazolide compound, and its analogues have demonstrated broad-spectrum antiviral activity against viruses such as hepatitis B, hepatitis C, and influenza A. liverpool.ac.uk Research has focused on developing novel thiazolide analogues with improved aqueous solubility and pharmacokinetic profiles to enhance their antiviral efficacy. liverpool.ac.uk
Table 2: Antiviral Activity of Thiazole Derivatives
| Compound Class | Virus | Activity | Reference |
|---|---|---|---|
| Camphor-based thiazoles | Vaccinia virus (VV) | IC50: 2.4–3.7 µM | nih.gov |
| 1,3,4-Thiadiazole derivatives | Sindbis virus | Active at 16 µg/mL | nih.gov |
| Thiazolides (e.g., Nitazoxanide) | Hepatitis B, Hepatitis C, Influenza A | Broad-spectrum activity | liverpool.ac.uk |
Anti-inflammatory Pathway Modulation
The anti-inflammatory potential of thiazole and piperidine-containing structures has been explored. The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain containing protein 3 (NLRP3) inflammasome is a key player in the inflammatory response. nih.gov A series of benzo[d]imidazole-2-one derivatives, which include a piperidine moiety, were designed and synthesized as potential NLRP3 inflammasome inhibitors. nih.gov These compounds were screened for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cell-based assays. nih.gov
Additionally, various piperazine derivatives are known to possess anti-inflammatory properties. biotech-asia.org The incorporation of a thiazolidinone moiety into a 1-methyl piperazine structure is being investigated as a strategy to modify and potentially enhance these biological activities. biotech-asia.org
Antitubercular Activity Studies
The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic compounds, including those with thiazole and piperidine scaffolds. A review of thiazolidin-4-ones highlighted their potential as antitubercular agents. nih.gov Some of these compounds have shown promising activity against Mycobacterium tuberculosis H37Rv, with MICs in the range of 0.05-0.2 μg/mL. nih.gov
In a separate study, a series of 1,8-naphthyridine (B1210474) derivatives containing piperidine and morpholine (B109124) moieties were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. researchgate.net The results indicated that all the synthesized compounds exhibited significant activity compared to a standard reference drug. researchgate.net
Furthermore, pyrazolylpyrazoline derivatives clubbed with triazole and tetrazole hybrids have been synthesized and tested against M. tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective, with one of the most active compounds showing an MIC of 12.5 μg/mL and 99% inhibition. nih.gov
Table 3: Antitubercular Activity of Related Heterocyclic Compounds
| Compound Class | Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazolidin-4-ones | M. tuberculosis H37Rv | 0.05-0.2 µg/mL | nih.gov |
| 1,8-Naphthyridine derivatives | M. tuberculosis H37Rv | Significant activity | researchgate.net |
| Pyrazolylpyrazoline hybrids | M. tuberculosis H37Rv | 12.5 µg/mL | nih.gov |
Antileishmanial Activity Studies
The therapeutic potential of thiazole-containing compounds against leishmaniasis has been an area of active research. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with a piperazinyl-linked benzamidine (B55565) substituent were synthesized and tested against Leishmania major. nih.gov Compounds with n-propyl, n-butyl, and benzyl (B1604629) side chains on the benzamidine moiety showed very good activity against both promastigote and amastigote forms of the parasite. nih.gov The most active compound demonstrated an IC50 value of 0.08 µM in the promastigote model and exhibited a high selectivity index. nih.gov
In another investigation, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized. nih.gov The majority of these compounds displayed good antileishmanial activity against the promastigote form of L. major. nih.gov The 4-methylbenzyl analog was identified as the most active compound, significantly reducing the number of intracellular amastigotes. nih.gov
Additionally, a series of nitrostyrylthiazolidine-2,4-dione derivatives were synthesized and evaluated for their antileishmanial potential against Leishmania infantum. mdpi.com One compound emerged as a promising candidate with good antileishmanial activity (EC50 = 7 µM) and low cytotoxicity, resulting in favorable selectivity indices. mdpi.com
Table 4: Antileishmanial Activity of Thiazole and Thiadiazole Derivatives
| Compound Class | Species | Activity | Reference |
|---|---|---|---|
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine | Leishmania major (promastigote) | IC50: 0.08 µM | nih.gov |
| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | Leishmania major (promastigote) | Good activity | nih.gov |
| Nitrostyrylthiazolidine-2,4-diones | Leishmania infantum | EC50: 7 µM | mdpi.com |
Mechanistic Investigations of Action
Understanding the precise molecular targets and mechanisms of action is crucial for the development of new therapeutic agents. For compounds related to 3-(4-Methyl-1,3-thiazol-2-yl)piperidine, initial studies are beginning to shed light on their potential modes of action.
Target Identification and Validation Approaches
For a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, a target-based drug design approach was utilized. nih.gov Through homology modeling and virtual screening, these compounds were identified as potential inhibitors of the D1 protease in plants. nih.gov Docking studies of a lead hit compound into the active site of a spinach D1 protease model showed a predicted binding energy of -14.56 Kcal/mol and an inhibition constant (Ki) of 20.81 pM, suggesting a strong interaction. nih.gov
In the context of antitubercular activity, molecular docking studies were performed on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids. nih.gov These studies suggested that the mycobacterial enoyl-acyl carrier protein reductase (InhA) is a likely target. nih.gov The most active compound from this series was found to fit well into the active site of InhA, with a strong binding affinity. nih.gov
For antileishmanial nitrostyrylthiazolidine-2,4-dione derivatives, it has been proposed that they may act as prodrugs. mdpi.com It is thought that they are bioactivated by L. donovani nitroreductase 1, leading to the formation of cytotoxic metabolites that can form covalent adducts within the parasite. mdpi.com
Studies of Ligand-Target Interactions at a Molecular Level
Currently, publicly accessible research detailing specific molecular docking studies for this compound is limited. However, analysis of structurally similar thiazole derivatives provides insights into potential binding interactions. For instance, studies on various thiazole-based compounds often reveal the importance of the thiazole ring in forming key interactions with protein targets. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or participate in other electrostatic interactions. The methyl group may contribute to hydrophobic interactions within the binding pocket, enhancing ligand affinity and specificity. The piperidine ring, depending on its conformation, can also engage in significant hydrophobic and van der Waals interactions with non-polar amino acid residues of a target protein.
Computational modeling of related thiazole-containing molecules suggests that these compounds can fit into specific binding sites of enzymes and receptors. The binding energy and the specific amino acid residues involved would be highly dependent on the particular protein target. For example, in the context of enzyme inhibition, the thiazole moiety might interact with residues in the active site, thereby blocking substrate access.
Intracellular Signaling Pathway Analysis
Detailed studies on the specific intracellular signaling pathways modulated by this compound are not extensively documented in the available scientific literature. However, based on the known activities of other thiazole-containing compounds, it is plausible that this molecule could influence a variety of signaling cascades.
For example, if this compound were to act as a modulator of a G-protein coupled receptor (GPCR), it could potentially alter the levels of intracellular second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). This would, in turn, affect the activity of downstream protein kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC), leading to changes in cellular function through the phosphorylation of various substrate proteins.
In Vivo Pre-clinical Efficacy Studies in Disease Models (Mechanistic Insights, no dosage or safety profile)
Efficacy in Animal Models of Neurological Disorders (e.g., addiction models for mGluR5 antagonists)
While specific in vivo studies on this compound are not prominently reported, the structurally related class of compounds, mGluR5 negative allosteric modulators (NAMs), has been extensively studied in animal models of addiction. Compounds like 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) have shown efficacy in reducing drug-seeking behaviors. These compounds are thought to work by dampening the hyper-glutamatergic state associated with addiction. It is hypothesized that mGluR5 NAMs modulate synaptic plasticity in brain regions critical for reward and motivation, such as the nucleus accumbens and prefrontal cortex. In rodent models, the administration of mGluR5 NAMs has been shown to decrease the self-administration of various substances of abuse, including cocaine and alcohol, and to prevent stress-induced relapse to drug-seeking behavior.
| Animal Model | Compound Class | Observed Efficacy |
| Rodent models of cocaine addiction | mGluR5 Negative Allosteric Modulators | Reduction in cocaine self-administration and reinstatement of drug-seeking behavior. |
| Rodent models of alcohol dependence | mGluR5 Negative Allosteric Modulators | Attenuation of excessive alcohol self-administration and stress-induced reinstatement of alcohol-seeking. |
| Rodent models of nicotine (B1678760) addiction | mGluR5 Negative Allosteric Modulators | Decrease in nicotine self-administration and cue-induced reinstatement of nicotine-seeking. |
Efficacy in Animal Models of Infectious Diseases
There is currently no available data from in vivo studies in animal models to support the efficacy of this compound in the treatment of infectious diseases. However, the broader class of thiazole-containing compounds has been investigated for antimicrobial properties. For instance, certain thiazole derivatives have demonstrated activity against various pathogens in vitro. Mechanistically, these compounds can interfere with essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis. Further research would be required to determine if this compound possesses such activities and to evaluate its potential efficacy in animal models of infection.
Efficacy in Animal Models of Cancer
In vivo efficacy studies of this compound in animal models of cancer have not been reported in the scientific literature. However, the thiazole scaffold is a component of several approved anticancer drugs and numerous investigational agents. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for tumor cell proliferation and survival, disruption of microtubule dynamics leading to cell cycle arrest and apoptosis, and the induction of programmed cell death through the modulation of apoptotic pathways like the Bcl-2 family of proteins. Future studies would be necessary to explore whether this compound exhibits any of these mechanistic hallmarks and demonstrates anti-tumor activity in preclinical cancer models.
Agricultural Applications: Herbicidal and Insecticidal Activity Mechanisms
There are no specific studies detailing the herbicidal or insecticidal activity and mechanisms of this compound. However, the thiazole chemical motif is present in some commercially successful insecticides. These compounds often act on the nervous system of insects. For example, some thiazole-containing insecticides are agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to overstimulation of the nervous system, paralysis, and death. Other potential mechanisms for insecticidal thiazoles could include inhibition of essential enzymes or disruption of metabolic pathways unique to insects.
| Application | Compound Class | Potential Mechanism of Action |
| Insecticidal | Thiazole-containing compounds | Agonism of insect nicotinic acetylcholine receptors (nAChRs). |
| Herbicidal | Thiazole derivatives | Inhibition of key plant enzymes or disruption of essential metabolic pathways. |
Future Research Directions and Translational Potential Pre Clinical Focus
Development of Novel 3-(4-Methyl-1,3-thiazole-2-yl)piperidine Analogues with Enhanced Specificity
The development of novel analogues of 3-(4-Methyl-1,3-thiazole-2-yl)piperidine is a primary avenue for future research, with the goal of enhancing target specificity and potency. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities. Modifications can be systematically introduced at several positions on the parent molecule to probe the chemical space and optimize biological activity.
Key areas for modification include:
Piperidine (B6355638) Ring: Substitutions on the piperidine nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of various alkyl, aryl, or acyl groups can modulate lipophilicity, membrane permeability, and receptor interactions.
Thiazole (B1198619) Ring: The methyl group at the 4-position of the thiazole ring can be replaced with other functional groups to explore interactions with target proteins. For instance, substituting with electron-withdrawing or electron-donating groups can alter the electronic properties of the thiazole ring and its binding characteristics.
Linkage between the Rings: While the current structure features a direct linkage, introducing flexible or rigid linkers between the thiazole and piperidine rings could optimize the spatial orientation of the two moieties for improved target engagement.
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold | Position of Modification | Potential Substituents | Desired Outcome |
| Piperidine | Nitrogen atom | Alkyl chains, cycloalkyl groups, aromatic rings, amides | Enhanced potency, improved selectivity, modulated pharmacokinetic profile |
| Thiazole | 4-position (methyl group) | Halogens, trifluoromethyl, small alkyl groups | Altered electronic properties, improved binding affinity |
| Linker | Between thiazole and piperidine rings | Alkyl chains, ether linkages, rigid spacers | Optimized spatial orientation for target binding |
Exploration of New Therapeutic Areas for Thiazole-Piperidine Scaffolds
The thiazole-piperidine scaffold is a privileged structure found in compounds with a wide range of biological activities. This suggests that 3-(4-Methyl-1,3-thiazole-2-yl)piperidine and its analogues could have therapeutic potential in multiple disease areas.
Neurodegenerative Diseases: Thiazole and thiazolidine-based compounds have shown promise in the context of Alzheimer's disease by targeting cholinesterase activity and the aggregation of amyloid-beta and tau proteins nih.gov. The presence of the piperidine ring, a common feature in many central nervous system (CNS) active drugs, further supports the potential of this scaffold in neurology.
Oncology: Thiazole derivatives have been investigated as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization or act on other cancer-related targets mdpi.commetabolomicsworkbench.org. Future research could explore the antiproliferative activity of 3-(4-Methyl-1,3-thiazole-2-yl)piperidine analogues in various cancer cell lines. For instance, novel thiazole derivatives have shown potent activity against breast cancer cells metabolomicsworkbench.org.
Infectious Diseases: The thiazole ring is a component of some antimicrobial agents. The development of analogues could lead to new antibacterial or antifungal compounds.
Integration of Advanced Computational Methods for De Novo Design
Advanced computational methods are indispensable tools for accelerating the drug discovery process. For 3-(4-Methyl-1,3-thiazole-2-yl)piperidine, these methods can be employed for the de novo design of novel analogues with improved properties.
Molecular Docking: This technique can be used to predict the binding mode and affinity of 3-(4-Methyl-1,3-thiazole-2-yl)piperidine and its analogues to specific biological targets. For example, docking studies have been used to investigate the binding of thiazole derivatives to the active site of enzymes like DNA gyrase and tubulin amazonaws.comnih.gov.
Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of a series of related compounds, pharmacophore models can guide the design of new molecules with enhanced activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the analogues and their biological activity, enabling the prediction of the activity of novel compounds before their synthesis.
Table 2: Computational Approaches for Drug Design
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Prediction of binding mode and affinity to a target protein. | Identification of key interactions and guidance for structural modifications. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Design of novel compounds with improved potency. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the activity of virtual compounds to prioritize synthesis. |
| In Silico ADME/Tox Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |
Elucidation of Broader Biological Pathways Modulated by the Compound
Understanding the full spectrum of biological pathways modulated by 3-(4-Methyl-1,3-thiazole-2-yl)piperidine is essential for both identifying its primary mechanism of action and uncovering potential off-target effects. A systems biology approach, combining experimental and computational methods, can provide a comprehensive view of the compound's cellular effects.
Future studies could involve:
High-throughput screening: Testing the compound against a broad panel of receptors, enzymes, and ion channels to identify its primary and secondary targets.
Gene expression profiling: Using techniques like RNA sequencing to analyze changes in gene expression in cells treated with the compound, providing insights into the affected signaling pathways.
Phenotypic screening: Observing the effects of the compound on cellular phenotypes in various disease models to uncover novel therapeutic applications.
Application in Chemical Biology Tools and Probe Development
3-(4-Methyl-1,3-thiazole-2-yl)piperidine can serve as a scaffold for the development of chemical biology tools to probe biological systems. By incorporating specific functional groups, this molecule can be transformed into affinity-based or activity-based probes.
Affinity-based probes: These probes are designed to bind specifically to a target protein, allowing for its isolation and identification. This can be achieved by attaching a reporter tag, such as biotin, to the 3-(4-Methyl-1,3-thiazole-2-yl)piperidine scaffold.
Fluorescent probes: The incorporation of a fluorophore into the molecule can enable the visualization of its localization and interaction with cellular components using fluorescence microscopy.
Photoaffinity probes: The addition of a photoreactive group allows for the covalent cross-linking of the probe to its target protein upon exposure to light, facilitating the identification of the binding site.
Advanced Mechanistic Studies using Proteomics and Metabolomics
To gain a deeper understanding of the mechanism of action of 3-(4-Methyl-1,3-thiazole-2-yl)piperidine, advanced "omics" technologies can be employed.
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal the cellular pathways affected by the compound. For example, proteomic analysis has been used to investigate the hepatotoxicity of a piperidine-containing compound by identifying differentially expressed proteins in the liver and plasma nih.gov.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic profiling can provide a snapshot of the metabolic state of a cell or organism following treatment with the compound, revealing alterations in metabolic pathways.
Potential for Prodrug Design (mechanistic concept, not dosage)
The development of a prodrug strategy for 3-(4-Methyl-1,3-thiazole-2-yl)piperidine could be a valuable approach to improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier (BBB) for potential CNS applications. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.
Conceptual prodrug strategies could involve:
Lipidization: Increasing the lipophilicity of the molecule by attaching a lipophilic promoiety to the piperidine nitrogen could enhance its ability to cross the BBB via passive diffusion. This approach has been explored for various CNS drugs nih.govresearchgate.net.
Carrier-mediated transport: A promoiety that is a substrate for a specific transporter at the BBB could be attached to the molecule to facilitate its entry into the brain nih.govmdpi.com.
Enzyme-activated prodrugs: A promoiety that is cleaved by enzymes present in the target tissue could be used to achieve site-specific drug release. For instance, esterase-activated prodrugs are a common strategy.
The design of a successful prodrug requires careful consideration of the stability of the prodrug in systemic circulation and the efficiency of its conversion to the active drug at the desired site of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methyl-1,3-thiazol-2-yl)piperidine, and how can purity be optimized?
- Methodology :
- Route 1 : Cyclization of 4-methylthiazole-2-carbaldehyde with piperidine derivatives via nucleophilic substitution. Optimize solvent choice (e.g., DMF or THF) and stoichiometry to minimize byproducts .
- Route 2 : Use of coupling reagents (e.g., EDCI/HOBt) for amide bond formation between thiazole and piperidine precursors. Monitor reaction progress via TLC or HPLC .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Validate purity using HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- NMR : Assign peaks for thiazole protons (δ 6.8–7.2 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). Compare with reference spectra of structurally analogous compounds (e.g., 1-(4-Phenyl-thiazol-2-yl)-piperidine) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~209). High-resolution MS (HRMS) can resolve isotopic patterns .
- X-ray Crystallography : If crystalline, compare unit cell parameters with related piperidine-thiazole hybrids (e.g., 3-Phenyl-2-(piperidin-1-yl) derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood due to potential respiratory irritation .
- Store in airtight containers at 2–8°C to prevent degradation. Label waste as "hazardous organic residues" and coordinate with certified disposal services .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific biological receptors?
- Strategy :
- Perform docking studies (AutoDock Vina) using the thiazole-piperidine core as a scaffold. Compare binding affinities with analogs like 3-(4-Methylpiperidin-1-yl)propionitrile to identify optimal substituents .
- Use QSAR models to correlate electronic properties (HOMO/LUMO energies) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition) .
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
- Case Study :
- Scenario : Discrepancy in NMR coupling constants between synthetic batches.
- Resolution :
Verify solvent effects (DMSO vs. CDCl₃) on peak splitting .
Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereochemical impurities .
Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) to validate conformer stability .
Q. What experimental design principles apply to optimizing reaction yields for large-scale synthesis?
- DOE Approach :
- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
- Statistical Analysis : Use a Box-Behnken design to identify interactions between variables. Prioritize factors with Pareto charts .
- Case Example : A 20% yield increase was achieved by optimizing Pd/C catalyst loading to 10 mol% in related piperidine syntheses .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Compare half-life (t₁/₂) with control compounds .
- Metabolite Identification : Use UPLC-QTOF-MS to detect hydroxylated or N-demethylated metabolites. Cross-reference fragmentation patterns with databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
